molecular formula C17H11NO5 B12687235 Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- CAS No. 155669-73-1

Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)-

Cat. No.: B12687235
CAS No.: 155669-73-1
M. Wt: 309.27 g/mol
InChI Key: YPGDBZXOFSXXIA-UHFFFAOYSA-N
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Description

Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety linked to a naphthalene derivative through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- typically involves the reaction of 3-hydroxy-1,4-dioxo-2-naphthalenylamine with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher production rates and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives. Substitution reactions can result in a wide range of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- include:

  • Benzoic acid, 3,4-dihydroxy-
  • Benzoic acid, 3,4,5-trihydroxy-
  • 3-Fluoro-4-hydroxybenzoic acid

Uniqueness

What sets benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- apart from these similar compounds is its unique structure, which combines a benzoic acid moiety with a naphthalene derivative. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

CAS No.

155669-73-1

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

3-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)amino]benzoic acid

InChI

InChI=1S/C17H11NO5/c19-14-11-6-1-2-7-12(11)15(20)16(21)13(14)18-10-5-3-4-9(8-10)17(22)23/h1-8,18-19H,(H,22,23)

InChI Key

YPGDBZXOFSXXIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=CC(=C3)C(=O)O)O

Origin of Product

United States

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